4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl

Crystal Engineering Supramolecular Chemistry MOF/COF Synthesis

Select this specific C3-symmetric terphenyl for its propeller-like geometry that prevents aggregation-caused quenching in OLEDs and ensures predictable framework topology in MOFs/COFs. Enhanced solubility over linear terphenyls enables solution processing. Choose this architecture for optimal device and framework performance.

Molecular Formula C27H24
Molecular Weight 348.5 g/mol
CAS No. 50446-43-0
Cat. No. B1584622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl
CAS50446-43-0
Molecular FormulaC27H24
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
InChIInChI=1S/C27H24/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-18H,1-3H3
InChIKeyXMGRUKCVUYLTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl (CAS 50446-43-0) for Advanced Materials Sourcing


4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl (CAS 50446-43-0), also known as 1,3,5-Tris(4-methylphenyl)benzene or 1,3,5-Tri(p-tolyl)benzene, is a C3-symmetric polycyclic aromatic hydrocarbon (PAH) consisting of a central benzene ring substituted with three 4-methylphenyl (p-tolyl) groups in a 1,3,5-arrangement . With the molecular formula C27H24 and a molecular weight of 348.48 g/mol, this compound is commercially available at purities typically ranging from 95+% to 99% and is characterized by a melting point of 175-179°C . It is classified as an organic light-emitting diode (OLED) material and finds primary application as a high-performance building block in organic electronics, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) .

Why 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl (CAS 50446-43-0) Cannot Be Replaced by Generic Terphenyls


Direct substitution of 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl with simpler, more generic terphenyl derivatives (e.g., unsubstituted p-terphenyl or 4,4''-dimethyl-p-terphenyl) is not scientifically valid due to profound differences in molecular geometry, electronic structure, and physicochemical properties. The unique 1,3,5-trisubstituted architecture introduces significant steric hindrance that enforces a non-planar, propeller-like conformation, whereas simpler terphenyls adopt more planar or less sterically hindered geometries [1][2]. This structural divergence directly impacts key performance metrics: the C3-symmetric, electron-rich p-tolyl periphery fundamentally alters HOMO-LUMO energetics, solubility, and thermal behavior compared to linear terphenyls [3]. Critically, methyl substitution on p-oligophenylenes can enhance solubility by orders of magnitude relative to unsubstituted parent compounds, a factor essential for solution-based processing in device fabrication and MOF/COF synthesis [4]. The quantitative evidence below substantiates why this specific architecture must be selected over its closest structural analogs for targeted applications.

Quantitative Differentiation Evidence for 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl


Molecular Geometry: C3-Symmetric Propeller vs. Planar Terphenyls

Unlike the quasi-planar or moderately twisted conformations of simple p-terphenyls, 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl adopts a rigid, C3-symmetric 'propeller' geometry. Single-crystal X-ray diffraction data for the free compound reveal dihedral angles between the central ring and the three peripheral p-tolyl rings ranging from approximately 35° to 43°, confirming a highly non-planar structure [1]. In contrast, unsubstituted p-terphenyl in the solid state exhibits a planar or only slightly twisted conformation depending on the polymorph [2].

Crystal Engineering Supramolecular Chemistry MOF/COF Synthesis

Solubility: Dramatic Enhancement Through Methyl Substitution vs. Unsubstituted p-Terphenyl

The introduction of multiple methyl groups dramatically alters solubility, a critical parameter for synthesis, purification, and device fabrication. While unsubstituted p-oligophenylenes are notoriously insoluble in common organic solvents, methyl-substituted derivatives exhibit significantly enhanced solubility. The class-level effect is described as an increase in solubility of 'several orders of magnitude' (mehrere Zehnerpotenzen) [1]. For the target compound, the consensus computed logP (octanol-water partition coefficient) is 7.18, reflecting its highly lipophilic character suitable for organic solvent processing .

Solution Processability Material Synthesis Purification

HOMO-LUMO Gap and Electronic Structure: Tailored Through p-Tolyl Substitution

Electronic properties are highly sensitive to substitution patterns. In a systematic study of fifteen p-terphenyl derivatives, methyl substitution was shown to narrow the HOMO-LUMO gap relative to the parent p-terphenyl scaffold [1]. For the target compound specifically, DFT calculations at the 6-311G(d,p) and 3-21G levels provide theoretical HOMO-LUMO energy values and the corresponding ΔEg gap, enabling direct comparison with simpler terphenyl architectures [2].

Organic Electronics OLED Materials DFT Calculation

Synthetic Accessibility and Commercial Availability vs. Specialized Terphenyl Derivatives

4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl is commercially available in multi-gram quantities from multiple vendors at competitive pricing, with purities ranging from 95+% to 99% . Its synthesis via cyclocondensation of 4-methylacetophenone is well-established and scalable, offering a cost-effective route compared to more complex, asymmetrically substituted terphenyl derivatives that require multi-step, low-yield syntheses . Custom synthesis services further support bulk procurement for industrial-scale applications .

Custom Synthesis Supply Chain Procurement

High-Value Application Scenarios for 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl


Organic Light-Emitting Diode (OLED) Host and Hole-Transport Materials

This compound is explicitly classified as an OLED material and serves as a building block for high-performance organic light-emitting diodes . Its C3-symmetric, propeller-like geometry prevents detrimental π-π stacking that causes aggregation-caused quenching, while its tailored HOMO-LUMO gap (evidenced by class-level narrowing relative to unsubstituted terphenyls) facilitates efficient charge injection and exciton confinement [1][2]. These properties make it a viable alternative to conventional hole-transport materials like TPBi in long-lifetime phosphorescent OLED devices, where similar terpyridine-based compounds have demonstrated half-lives exceeding 100 hours at high luminance [3].

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Synthesis

The compound is established as a primary intermediate for synthesizing MOFs and COFs due to its rigid, trigonal C3-symmetric architecture, which enables predictable framework topology with high surface area and tunable pore sizes . Its enhanced solubility (orders of magnitude greater than unsubstituted terphenyls) facilitates solution-phase framework assembly, while the high melting point (175-179°C) provides thermal stability during activation and post-synthetic modification [4]. These frameworks find downstream applications in gas storage, separation processes, and heterogeneous catalysis .

Advanced Plastic Scintillator Development

While the target compound itself has not been directly tested as a scintillator, the class-level evidence for methyl-substituted p-terphenyls is compelling: a single methyl group substitution on p-terphenyl has been shown to produce a superior luminophore with significantly improved scintillation performance compared to the widely used unsubstituted p-terphenyl standard [1]. The target compound, possessing multiple methyl groups and an extended conjugated system, represents a logical next-generation candidate for developing transparent, homogeneous plastic scintillators with enhanced light yield and radiation detection sensitivity.

Liquid Crystal and Organic Semiconductor Synthesis

The rigid, rod-like terphenyl core substituted with flexible methyl groups creates a molecular architecture conducive to liquid crystalline mesophase formation. Class-level studies demonstrate that p-terphenyl derivatives with methyl substitution exhibit smectic mesophases at lower temperatures and improved solubility compared to non-substituted analogs [5]. Furthermore, 4,4''-dimethyl-p-terphenyl analogs are established building blocks for organic semiconductors and liquid crystal materials , positioning this compound as a valuable intermediate for synthesizing functional materials with tailored charge transport properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.